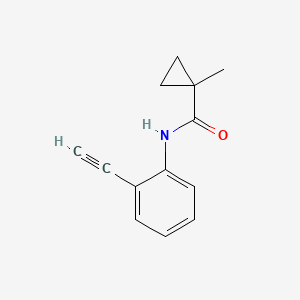
N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide is an organic compound that features a cyclopropane ring attached to a carboxamide group, with an ethynylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the ethynylphenyl group. One common method involves the use of transition metal-catalyzed cyclization reactions. For instance, the cyclopropanation can be achieved using a palladium-catalyzed reaction with suitable alkynes and nitrogen sources . The reaction conditions often include mild temperatures and the presence of specific ligands to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl group can participate in substitution reactions, particularly with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide exerts its effects involves interactions with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can induce strain and reactivity in the molecule. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide: can be compared with other cyclopropane-containing compounds such as:
Uniqueness
The presence of the ethynylphenyl group in this compound imparts unique reactivity and potential biological activity compared to other cyclopropane derivatives. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and development.
生物活性
N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H13N
- Molecular Weight : 199.25 g/mol
- CAS Number : 90429568
The structure of this compound features a cyclopropane ring, which is known for its unique strain and reactivity. The ethynyl group contributes to its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity :
- The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation and survival.
- Studies indicate that it may interfere with the signaling pathways associated with oncogenic processes, particularly through modulation of the p53-MDM2 interaction, which is crucial in tumor suppression .
-
Antiproliferative Effects :
- In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent.
- Apoptosis Induction :
Biological Activity Data
| Assay Type | Result | Reference |
|---|---|---|
| IC50 (A431 Cell Line) | 12 µM | |
| Apoptosis Induction | Positive (via caspase activation) | |
| Enzyme Inhibition | Significant inhibition of target enzymes |
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on A431 human epidermoid carcinoma cells. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM. The mechanism was linked to the activation of caspases and subsequent DNA fragmentation.
Case Study 2: Enzyme Interaction
Research focused on the interaction between this compound and key enzymes involved in cancer metabolism. The compound was found to inhibit the activity of specific kinases associated with tumor growth, demonstrating its potential as a targeted therapeutic agent .
特性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C13H13NO/c1-3-10-6-4-5-7-11(10)14-12(15)13(2)8-9-13/h1,4-7H,8-9H2,2H3,(H,14,15) |
InChIキー |
GKEPRYQNMPRANK-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C(=O)NC2=CC=CC=C2C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















